molecular formula C11H14N2O4 B13982467 4-(3-Methoxy-5-nitrophenyl)morpholine CAS No. 93398-05-1

4-(3-Methoxy-5-nitrophenyl)morpholine

Cat. No.: B13982467
CAS No.: 93398-05-1
M. Wt: 238.24 g/mol
InChI Key: FQSSTTVXBFMHJK-UHFFFAOYSA-N
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Description

4-(3-Methoxy-5-nitrophenyl)morpholine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a methoxy group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-5-nitrophenyl)morpholine typically involves the reaction of 3-methoxy-5-nitroaniline with morpholine. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methoxy-5-nitroaniline is replaced by the morpholine ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-5-nitrophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4-(3-Methoxy-5-aminophenyl)morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Methoxy-5-nitrophenyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-5-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxy-4-nitrophenyl)morpholine: Similar structure but with the nitro group in a different position.

    4-(3-Methoxy-2-nitrophenyl)morpholine: Another positional isomer with different chemical properties.

    4-(3-Methoxy-5-aminophenyl)morpholine: The reduced form of 4-(3-Methoxy-5-nitrophenyl)morpholine.

Uniqueness

This compound is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

CAS No.

93398-05-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

4-(3-methoxy-5-nitrophenyl)morpholine

InChI

InChI=1S/C11H14N2O4/c1-16-11-7-9(6-10(8-11)13(14)15)12-2-4-17-5-3-12/h6-8H,2-5H2,1H3

InChI Key

FQSSTTVXBFMHJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

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